
methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with an amino ester in the presence of a base to form the pyrrole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate serves as a precursor or lead compound in the synthesis of various pharmaceuticals targeting diseases such as tuberculosis and cancer. The compound's structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.
Case Study: Anti-Tuberculosis Activity
Recent studies have indicated that pyrrole derivatives, including this compound, exhibit potent anti-tuberculosis activity. Research focusing on structure-activity relationships has shown that modifications to the pyrrole ring can significantly improve the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis .
Chemical Research Applications
2. Synthesis and Reaction Studies
The synthesis of this compound typically involves cross-coupling reactions, such as the Suzuki reaction, which allows for the introduction of various substituents to enhance biological activity or solubility .
3. Interaction Studies
Research into the interactions of this compound with biological macromolecules has provided insights into its mechanism of action. These studies often utilize molecular docking techniques to predict binding affinities and elucidate the compound's role in inhibiting target enzymes associated with disease processes .
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 3-amino-4-(2-chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different chemical properties and applications.
Uniqueness
Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The fluorine atom can also influence the compound’s biological activity, making it a valuable molecule for various research and industrial applications.
Biological Activity
Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate, a compound with the molecular formula C12H11FN2O2, is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorophenylboronic acid with methyl 3-amino-4-pyrrole-2-carboxylate through a Suzuki coupling reaction. This method allows for the selective introduction of the fluorophenyl group, which is crucial for enhancing the biological activity of the compound.
Anticancer Properties
Research indicates that compounds within the pyrrole family, including this compound, exhibit significant anticancer properties. A study highlighted that similar pyrrole derivatives showed inhibition of tubulin polymerization, effectively arresting cancer cell cycles in the G2/M phase. This mechanism is pivotal for developing new anticancer agents that target microtubule dynamics .
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | Data not available | Tubulin polymerization inhibition |
Related pyrrole derivative | 0.08 - 12.07 | Cell cycle arrest in G2/M phase |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been studied for its anti-inflammatory properties. Pyrrole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce microglial activation in models of neuroinflammation. These findings suggest potential therapeutic applications in treating neurodegenerative diseases where inflammation plays a critical role .
Antimicrobial Activity
Pyrrole derivatives have also demonstrated antimicrobial activity, particularly against drug-resistant strains of bacteria and fungi. The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit essential metabolic processes. For instance, a study on related compounds indicated potent activity against Mycobacterium tuberculosis, suggesting that modifications in the pyrrole structure can lead to improved efficacy against resistant strains .
Case Studies and Research Findings
- Anticancer Study : A recent study evaluated a series of pyrrole derivatives, including this compound, against various cancer cell lines. The results showed promising antiproliferative activity, with some derivatives achieving IC50 values in the low micromolar range .
- Inflammation Model : In vivo studies using LPS-induced inflammation models demonstrated that certain pyrrole derivatives could significantly reduce TNF-alpha levels and glial activation markers, indicating their potential as anti-inflammatory agents .
Properties
IUPAC Name |
methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-17-12(16)11-10(14)8(6-15-11)7-4-2-3-5-9(7)13/h2-6,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUPBOJWRLEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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